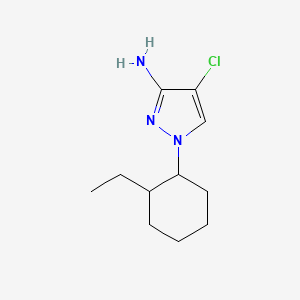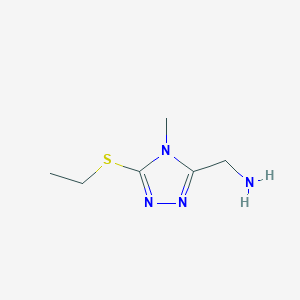
4-((3,4-Dimethylphenyl)thio)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-Dimethylphenyl)thio)butan-2-one is an organic compound with the molecular formula C12H16OS It is a ketone derivative that features a thioether linkage, making it a unique compound in organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethylphenyl)thio)butan-2-one typically involves the reaction of 3,4-dimethylthiophenol with a butanone derivative. One common method is the nucleophilic substitution reaction where 3,4-dimethylthiophenol reacts with 4-chlorobutan-2-one under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
4-((3,4-Dimethylphenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the thioether sulfur.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ketones and thioethers.
科学研究应用
4-((3,4-Dimethylphenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((3,4-Dimethylphenyl)thio)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The thioether linkage and carbonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
相似化合物的比较
Similar Compounds
4-(3,4-Dimethoxyphenyl)butan-2-one: Similar structure but with methoxy groups instead of methyl groups.
4-(3,4-Dihydroxyphenyl)butan-2-one: Contains hydroxyl groups, leading to different chemical properties and reactivity.
Uniqueness
4-((3,4-Dimethylphenyl)thio)butan-2-one is unique due to its thioether linkage, which imparts distinct chemical and biological properties. The presence of the thioether group can influence its reactivity, making it a valuable compound for various synthetic and research applications .
属性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC 名称 |
4-(3,4-dimethylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C12H16OS/c1-9-4-5-12(8-10(9)2)14-7-6-11(3)13/h4-5,8H,6-7H2,1-3H3 |
InChI 键 |
YESWUKIOFCRCHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)SCCC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


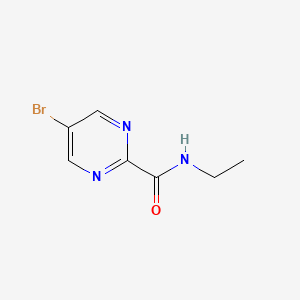
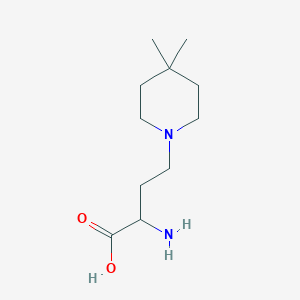

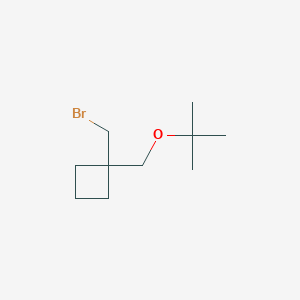

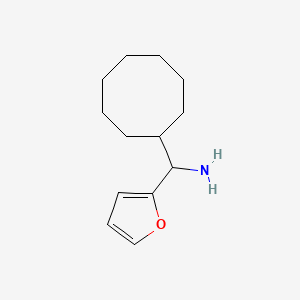
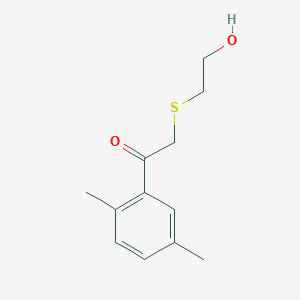

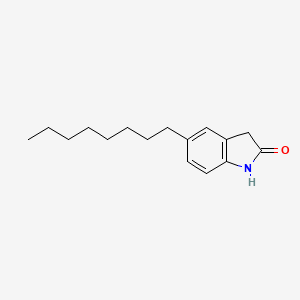
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/no-structure.png)
